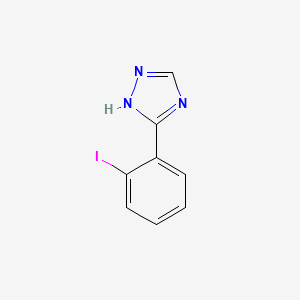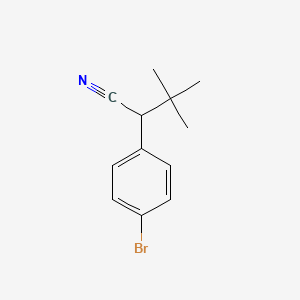
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,3-dimethylbutanenitrile typically involves the reaction of 4-bromobenzyl bromide with a suitable nitrile precursor under basic conditions. One common method is the nucleophilic substitution reaction where 4-bromobenzyl bromide reacts with sodium cyanide in ethanol to form the desired nitrile compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The nitrile group can be oxidized to form carboxylic acids or amides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-3,3-dimethylbutanenitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic Acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
4-Bromobenzyl Bromide: Contains a bromomethyl group instead of a nitrile group.
4-Bromophenylamine: Contains an amine group instead of a nitrile group.
Uniqueness
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C12H14BrN |
|---|---|
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3,3-dimethylbutanenitrile |
InChI |
InChI=1S/C12H14BrN/c1-12(2,3)11(8-14)9-4-6-10(13)7-5-9/h4-7,11H,1-3H3 |
Clé InChI |
BVIVYZOVEBGYFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C#N)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


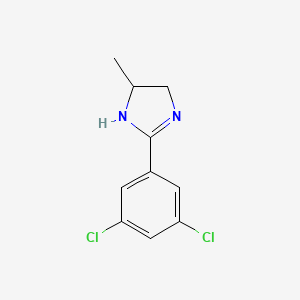
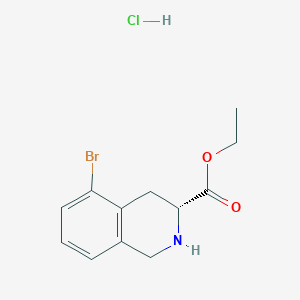
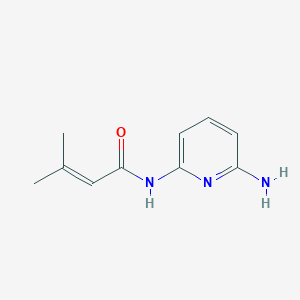
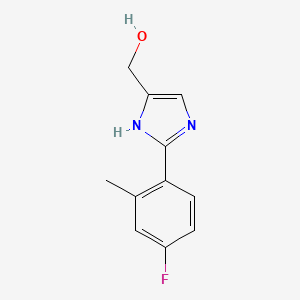
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
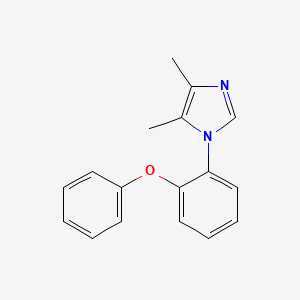
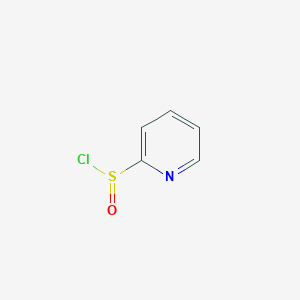
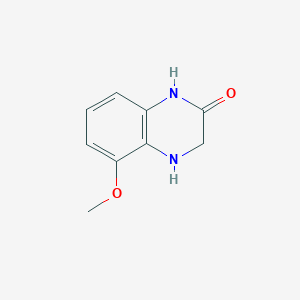
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
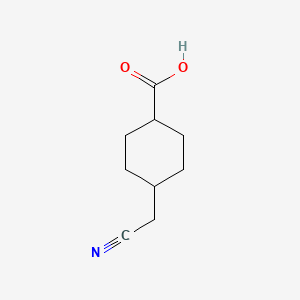
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)
